molecular formula C17H10ClNO3 B11059209 2-Chloro-3-([3-methyl-4-oxocyclohexa-2,5-dien-1-ylidene]amino)-1,4-dihydronaphthalene-1,4-dione

2-Chloro-3-([3-methyl-4-oxocyclohexa-2,5-dien-1-ylidene]amino)-1,4-dihydronaphthalene-1,4-dione

Cat. No.: B11059209
M. Wt: 311.7 g/mol
InChI Key: AGDGVKGRJHDRCG-UHFFFAOYSA-N
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Description

2-CHLORO-3-[(3-METHYL-4-OXO-2,5-CYCLOHEXADIENYLIDEN)AMINO]NAPHTHOQUINONE is an organic compound that belongs to the class of naphthoquinones. These compounds are known for their diverse biological activities and are often used in various scientific research applications. The structure of this compound includes a naphthoquinone core with a chloro substituent and an amino group linked to a cyclohexadienylidene moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-CHLORO-3-[(3-METHYL-4-OXO-2,5-CYCLOHEXADIENYLIDEN)AMINO]NAPHTHOQUINONE typically involves multiple steps. One common method includes the following steps:

    Starting Material Preparation: The synthesis begins with the preparation of the naphthoquinone core. This can be achieved through the oxidation of naphthalene derivatives.

    Substitution Reaction: The chloro substituent is introduced via a chlorination reaction using reagents such as thionyl chloride or phosphorus pentachloride.

    Amino Group Introduction: The amino group is introduced through a nucleophilic substitution reaction, where an amine reacts with the chloro-substituted naphthoquinone.

    Cyclohexadienylidene Moiety Addition: The final step involves the addition of the cyclohexadienylidene moiety, which can be achieved through a condensation reaction with appropriate precursors.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

2-CHLORO-3-[(3-METHYL-4-OXO-2,5-CYCLOHEXADIENYLIDEN)AMINO]NAPHTHOQUINONE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinone derivatives.

    Reduction: Reduction reactions can convert the naphthoquinone core to hydroquinone derivatives.

    Substitution: The chloro substituent can be replaced by other nucleophiles through substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Nucleophiles like amines, thiols, and alcohols can be used in substitution reactions.

Major Products

The major products formed from these reactions include various substituted naphthoquinones, hydroquinones, and other derivatives depending on the specific reaction conditions and reagents used.

Scientific Research Applications

2-CHLORO-3-[(3-METHYL-4-OXO-2,5-CYCLOHEXADIENYLIDEN)AMINO]NAPHTHOQUINONE has several scientific research applications:

    Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.

    Biology: The compound exhibits biological activities, making it useful in studies related to enzyme inhibition and cellular processes.

    Medicine: It has potential therapeutic applications due to its biological activity, including anticancer and antimicrobial properties.

    Industry: The compound is used in the development of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-CHLORO-3-[(3-METHYL-4-OXO-2,5-CYCLOHEXADIENYLIDEN)AMINO]NAPHTHOQUINONE involves its interaction with various molecular targets. The compound can inhibit specific enzymes by binding to their active sites, thereby blocking their activity. Additionally, it can generate reactive oxygen species (ROS) that induce oxidative stress in cells, leading to cell death. The pathways involved in its mechanism of action include the inhibition of key metabolic enzymes and the induction of apoptosis through ROS generation.

Comparison with Similar Compounds

Similar Compounds

    2-CHLORO-3-[(3-METHYL-4-OXO-2,5-CYCLOHEXADIENYLIDEN)AMINO]NAPHTHOQUINONE: This compound is unique due to its specific substituents and biological activity.

    2-CHLORO-3-[(3-METHYL-4-OXO-2,5-CYCLOHEXADIENYLIDEN)AMINO]BENZOQUINONE: Similar structure but with a benzoquinone core.

    2-CHLORO-3-[(3-METHYL-4-OXO-2,5-CYCLOHEXADIENYLIDEN)AMINO]PHENANTHROQUINONE: Similar structure but with a phenanthroquinone core.

Uniqueness

The uniqueness of 2-CHLORO-3-[(3-METHYL-4-OXO-2,5-CYCLOHEXADIENYLIDEN)AMINO]NAPHTHOQUINONE lies in its specific combination of substituents and its resulting biological activity

Properties

Molecular Formula

C17H10ClNO3

Molecular Weight

311.7 g/mol

IUPAC Name

2-chloro-3-[(3-methyl-4-oxocyclohexa-2,5-dien-1-ylidene)amino]naphthalene-1,4-dione

InChI

InChI=1S/C17H10ClNO3/c1-9-8-10(6-7-13(9)20)19-15-14(18)16(21)11-4-2-3-5-12(11)17(15)22/h2-8H,1H3

InChI Key

AGDGVKGRJHDRCG-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NC2=C(C(=O)C3=CC=CC=C3C2=O)Cl)C=CC1=O

Origin of Product

United States

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